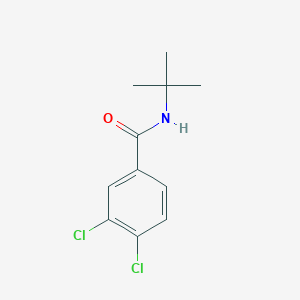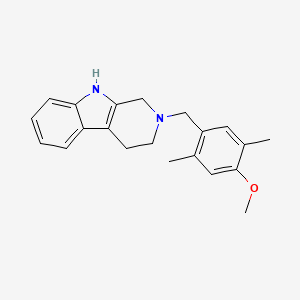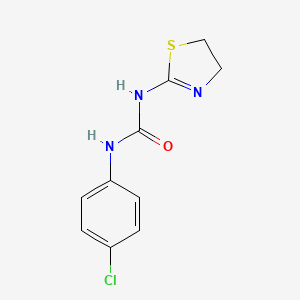
N-(tert-butyl)-3,4-dichlorobenzamide
Übersicht
Beschreibung
N-(tert-butyl)-3,4-dichlorobenzamide, commonly known as Bentazon, is a herbicide that is used to control broadleaf weeds in crops such as soybeans, peanuts, and corn. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reagent Application
N-(tert-butyl)-3,4-dichlorobenzamide and its derivatives have been extensively used in organic chemistry, particularly as versatile reagents. For instance, tert-Butyl-N-chlorocyanamide, a related compound, has shown high versatility for chlorination and oxidation reactions in organic synthesis. This reagent is reactive, possesses a high active chlorine content, and is safe and recyclable. It plays a crucial role in various organic transformations like converting sulfides into sulfoxides and ketoximes into gem-chloronitroso compounds (Kumar & Kaushik, 2007).
Medicinal Chemistry
In medicinal chemistry, derivatives of N-(tert-butyl)-3,4-dichlorobenzamide have been investigated for their potential therapeutic applications. A notable example is the development of N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations for combating malaria (O’Neill et al., 2009).
Insecticidal Activity
N-tert-Butyl-N,N'-diacylhydrazines, structurally related to N-(tert-butyl)-3,4-dichlorobenzamide, have been used as nonsteroidal ecdysone agonists and pest regulators. Research has focused on synthesizing new derivatives to improve or maintain insecticidal activities, indicating potential in novel pesticide development (Wang et al., 2011).
Asymmetric Synthesis
N-(tert-butyl)-3,4-dichlorobenzamide derivatives have been utilized in asymmetric synthesis. For example, N-tert-Butanesulfinyl imines, closely related compounds, are versatile intermediates in the asymmetric synthesis of amines. They activate imines for nucleophile addition and are used in synthesizing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Phytotoxicity and Herbicide Development
Some derivatives of N-(tert-butyl)-3,4-dichlorobenzamide exhibit phytotoxic activity, making them candidates for herbicide development. Their effectiveness against certain weed species has been the subject of research, exploring various alkyl group modifications to enhance selectivity and action (Pagani, Carmellino, & Bona, 1978).
Eigenschaften
IUPAC Name |
N-tert-butyl-3,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRHRGANNZZVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5790078.png)
![2-{5-[(tert-butylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B5790085.png)
![4-[(4-methylphenyl)carbonothioyl]morpholine](/img/structure/B5790094.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5790097.png)


![N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5790114.png)

![3-[(2-formylphenoxy)methyl]benzoic acid](/img/structure/B5790137.png)
![1-{5,7-dimethyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5790145.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5790148.png)
![2-[4-(4-isopropylphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5790159.png)

